molecular formula C14H20N2O2 B8181153 (R)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8181153
M. Wt: 248.32 g/mol
InChI Key: FSFRJLGDNMOSDK-LBPRGKRZSA-N
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Description

®-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a dihydrooxazole ring, a tert-butyl group, and a methoxy-methylpyridinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the dihydrooxazole ring: This can be achieved through a cyclization reaction involving an amino alcohol and a suitable carboxylic acid derivative.

    Introduction of the tert-butyl group: This step may involve the use of tert-butyl halides or tert-butyl alcohol in the presence of a strong acid or base.

    Attachment of the methoxy-methylpyridinyl moiety: This can be done through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the oxazole ring or the pyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated or partially reduced analogs.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It could interact with specific receptors, providing insights into receptor-ligand interactions.

Medicine

    Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: It could be explored for its therapeutic effects in treating various diseases.

Industry

    Material Science: The compound might be used in the development of new materials with unique properties.

    Agriculture: It could serve as a precursor for agrochemicals or as a growth regulator.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrothiazole: Similar structure with a thiazole ring instead of an oxazole ring.

    ®-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydroimidazole: Similar structure with an imidazole ring instead of an oxazole ring.

Uniqueness

The unique combination of the dihydrooxazole ring, tert-butyl group, and methoxy-methylpyridinyl moiety in ®-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness could translate to specific advantages in its applications, such as enhanced selectivity, stability, or activity.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-6-10(17-5)7-11(15-9)13-16-12(8-18-13)14(2,3)4/h6-7,12H,8H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFRJLGDNMOSDK-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(CO2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)C2=N[C@@H](CO2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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